Product packaging for 2-Fluoro-3-methoxybenzene-1-sulfonamide(Cat. No.:CAS No. 1555541-82-6)

2-Fluoro-3-methoxybenzene-1-sulfonamide

Cat. No.: B2633067
CAS No.: 1555541-82-6
M. Wt: 205.2
InChI Key: TUXJLLLXQAMDBU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzene-1-sulfonamide (CAS 1555541-82-6) is a small molecule building block of interest in medicinal chemistry and drug discovery. It belongs to the class of fluorinated sulphonamides, which are recognized for their significant and diverse biomedical importance . The incorporation of fluorine atoms can profoundly alter a compound's physical, chemical, and biological properties, making fluorinated sulphonamides valuable chemical entities in the design of novel pharmaceutical and agrochemical candidates . While specific biological data for this exact compound may be limited, structural analogs and related fluorinated sulphonamide derivatives have demonstrated a wide range of pharmacological activities. These include acting as inhibitors of enzymes like carbonic anhydrase, which is a documented target for modulating neuropharmacological conditions such as behavioral sensitization . Furthermore, sulfonamide derivatives are frequently explored for their potential diuretic, antibacterial, anticonvulsant, and anti-oncogenic properties . Researchers value this compound for its molecular formula (C7H8FNO3S) and weight (205.21 g/mol) in the synthesis of more complex molecules. It is supplied as a research-grade chemical for use in discovery chemistry and as a precursor in developing new active substances. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO3S B2633067 2-Fluoro-3-methoxybenzene-1-sulfonamide CAS No. 1555541-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJLLLXQAMDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555541-82-6
Record name 2-fluoro-3-methoxybenzene-1-sulfonamide
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Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Methoxybenzene 1 Sulfonamide and Its Precursors

Retrosynthetic Analysis and Key Starting Materials for Fluoro-methoxybenzene Sulfonamide Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 2-Fluoro-3-methoxybenzene-1-sulfonamide, the primary disconnection is at the sulfonamide bond, leading to 2-fluoro-3-methoxybenzenesulfonyl chloride and ammonia (B1221849). The sulfonyl chloride can be further disconnected to 2-fluoro-3-methoxyaniline (B155075) through a Sandmeyer-type reaction.

The synthesis of the key intermediate, 2-fluoro-3-methoxyaniline, can be envisioned through two primary pathways:

Route A: Starting from 2-fluoro-3-methoxynitrobenzene. This precursor can be synthesized from more readily available materials like guaiacol (B22219) (2-methoxyphenol).

Route B: Starting from a pre-functionalized benzene (B151609) ring where the fluorine and methoxy (B1213986) groups are introduced regioselectively.

This analysis identifies the following key starting materials:

Guaiacol (2-methoxyphenol)

2,4-Difluoronitrobenzene (B147775)

Ammonia

Reagents for nitration, reduction, diazotization, and sulfonylation.

The choice of starting material and synthetic route will depend on factors such as commercial availability, cost, and the desired scale of the synthesis.

Direct Synthesis Routes to this compound

The direct synthesis of this compound typically involves a sequence of well-established reactions. A common and effective strategy begins with the synthesis of the corresponding aniline (B41778) derivative.

The conversion of an aniline to a benzenesulfonyl chloride is a cornerstone of sulfonamide synthesis. The Sandmeyer reaction is a widely employed method for this transformation. nih.gov This reaction involves the diazotization of the primary aromatic amine, followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.govnih.gov

For the synthesis of 2-fluoro-3-methoxybenzenesulfonyl chloride, the precursor 2-fluoro-3-methoxyaniline is first treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in a suitable solvent, often in the presence of a copper(I) or copper(II) chloride catalyst, to yield the desired sulfonyl chloride. nih.gov

Reactant Reagents Product Reaction Type
2-Fluoro-3-methoxyaniline1. NaNO₂, HCl2. SO₂, CuCl2-Fluoro-3-methoxybenzenesulfonyl chlorideSandmeyer Reaction

The final step in the synthesis of the primary sulfonamide is the amination of the benzenesulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with ammonia. nih.gov The reaction is generally carried out in a suitable solvent, and the ammonia can be in the form of aqueous ammonia, ammonia gas, or a solution of ammonia in an organic solvent. The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide bond.

Reactant Reagent Product Reaction Type
2-Fluoro-3-methoxybenzenesulfonyl chlorideAmmonia (NH₃)This compoundAmination

While the linear sequence described above is a common approach, multi-step convergent and divergent strategies can also be employed for the synthesis of this compound and its analogs.

A convergent synthesis would involve the separate synthesis of two or more fragments of the molecule, which are then combined in the final steps. For instance, a pre-formed sulfonamide-containing aromatic ring could be functionalized with the fluoro and methoxy groups.

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. For example, 2-fluoro-3-methoxybenzenesulfonyl chloride can serve as a key intermediate to produce not only the primary sulfonamide but also a library of N-substituted analogs by reacting it with various primary and secondary amines.

Strategic Introduction and Regioselective Functionalization of Fluorine and Methoxy Groups on the Benzene Ring

The precise placement of the fluorine and methoxy groups at the 2- and 3-positions of the benzene ring is crucial and often presents a synthetic challenge. The directing effects of these substituents in electrophilic aromatic substitution reactions must be carefully considered.

One effective strategy involves starting with a precursor that already contains one of the desired functional groups and then introducing the second one regioselectively. For example, starting with guaiacol (2-methoxyphenol), a nitration reaction can be performed. The hydroxyl group is a strong ortho-, para-director, leading to a mixture of nitroguaiacol isomers. The desired 2-nitroguaiacol can then be isolated. Subsequent fluorination, for instance, via a Schiemann reaction on the corresponding aniline, can be challenging due to the presence of other functional groups.

A more controlled approach often involves nucleophilic aromatic substitution (SNAr) on a suitably activated benzene ring. For instance, starting with a di- or tri-substituted benzene ring containing good leaving groups, the methoxy and fluoro groups can be introduced sequentially. For example, the reaction of 2,4-difluoronitrobenzene with a methoxide (B1231860) source can lead to the regioselective displacement of one of the fluorine atoms to introduce the methoxy group. google.com The position of the substitution is dictated by the activating effect of the nitro group. The resulting 2-fluoro-4-methoxy-1-nitrobenzene can then be a precursor, although not for the target 2,3-disubstituted pattern.

Achieving the 2-fluoro-3-methoxy substitution pattern often requires a more elaborate synthetic sequence, potentially involving protection-deprotection steps or the use of specialized directing groups to control the regioselectivity of the functionalization reactions.

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a variety of derivatives and analogs. The primary sulfonamide group is a key handle for further functionalization.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. Similarly, N-arylation can be accomplished through coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. These modifications can significantly alter the physicochemical properties of the molecule.

Functional Group Transformations: The sulfonamide moiety itself can be a precursor for other functional groups, although this is less common. More frequently, other functional groups on the benzene ring, if present, can be transformed. For instance, if the synthesis started from a precursor with a nitro group, this could be reduced to an amine, which could then be further derivatized.

The synthesis of analogs with different substitution patterns on the benzene ring can be achieved by starting with appropriately substituted precursors. This allows for the exploration of the structure-activity relationship of this class of compounds.

Modifications at the Sulfonamide Nitrogen for Diversification

The primary sulfonamide group (-SO₂NH₂) of this compound serves as a critical handle for molecular diversification. The two protons on the nitrogen atom are acidic and can be substituted to generate secondary and tertiary sulfonamides, a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

The most direct method for this modification is N-alkylation. While specific examples for the 2-fluoro-3-methoxy analogue are not prevalent in readily available literature, the reactivity is well-established for structurally similar compounds. For instance, studies on analogous methoxy-substituted benzenesulfonamides demonstrate that the sulfonamide nitrogen can be substituted with various groups. This is typically achieved by deprotonating the sulfonamide with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide.

A representative study on a closely related 4-methoxy analogue highlights the introduction of diverse substituents at the sulfonamide nitrogen to improve binding affinity for target proteins. This serves as a strong predictive model for the types of transformations applicable to this compound.

N-Substituent GroupGeneral Reagent TypePotential Outcome
IsobutylIsobutyl bromideIncreased lipophilicity
2-Hydroxyethyl2-BromoethanolIntroduction of a polar hydroxyl group for hydrogen bonding
2,3-Dihydroxypropyl3-Bromo-1,2-propanediolEnhanced polarity and potential for multiple hydrogen bond interactions

Another key transformation is the reaction of the corresponding 2-fluoro-3-methoxybenzene-1-sulfonyl chloride precursor with a wide array of primary or secondary amines. This is the most common method for creating diverse sulfonamide libraries. The reaction proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to quench the HCl byproduct. This approach allows for the incorporation of complex cyclic and acyclic amine-containing fragments.

Electrophilic and Nucleophilic Functionalization of the Aromatic Ring

The aromatic ring of this compound is adorned with three substituents that exert distinct and competing electronic effects, governing the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is dictated by the interplay of the activating methoxy group (-OCH₃) and the deactivating fluoro (-F) and sulfonamide (-SO₂NH₂) groups.

-OCH₃ group (at C3): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect. It directs incoming electrophiles to positions 2, 4, and 6.

-F group (at C2): A deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing due to a +M effect.

-SO₂NH₂ group (at C1): A strongly deactivating, meta-directing group due to its powerful -M and -I effects. It directs incoming electrophiles to positions 3 and 5.

Considering these effects, the methoxy group is the dominant activating director. Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by it and least deactivated by the other groups. The C4 position is para to the methoxy group and meta to the sulfonamide, making it a highly probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The C6 position, being ortho to both the methoxy and sulfonamide groups, is also activated by the methoxy group but may be sterically hindered and is deactivated by its proximity to the sulfonamide.

Nucleophilic Aromatic Substitution (SₙAr): For nucleophilic attack, the ring must be electron-deficient. The sulfonamide group is a powerful electron-withdrawing group, which activates the ring for SₙAr, particularly at the ortho and para positions (C2, C4, C6). The fluorine atom at the C2 position is a good leaving group for SₙAr reactions. Consequently, the C2 position is the most probable site for nucleophilic substitution, where a suitable nucleophile (e.g., an alkoxide, amine, or thiol) displaces the fluoride (B91410) ion.

Stereoselective Synthesis of Chiral Analogues Containing the Sulfonamide Core

The incorporation of the 2-fluoro-3-methoxybenzenesulfonamide scaffold into chiral molecules is a key strategy for developing stereospecific therapeutic agents. While specific examples detailing the use of this exact core in asymmetric synthesis are not widely reported, general methodologies for creating chiral sulfonamides can be applied.

One common approach involves the coupling of 2-fluoro-3-methoxybenzene-1-sulfonyl chloride with a chiral amine or alcohol. The chirality is introduced via the nucleophilic partner, which is often derived from the chiral pool (e.g., amino acids, terpenes) or synthesized through asymmetric methods. This results in the formation of a diastereomeric or enantiomerically pure sulfonamide or sulfonate ester, respectively.

Another potential strategy is the modification of a larger, pre-existing chiral molecule with the 2-fluoro-3-methoxybenzenesulfonamide moiety. For example, the sulfonamide nitrogen could be used to form a bond with a chiral electrophilic center in a complex substrate, thereby incorporating the sulfonamide group for its specific electronic or binding properties. The development of organocatalytic methods has also opened new avenues for the asymmetric synthesis of complex molecules containing sulfonamide functionalities.

Advanced Synthetic Techniques and Green Chemistry Approaches in Sulfonamide Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives can benefit significantly from these advanced techniques.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various sulfonamide derivatives. researchgate.net The key reaction steps, such as the coupling of a sulfonyl chloride with an amine, can often be completed in minutes under microwave heating compared to hours with conventional methods. researchgate.net This technique offers rapid and efficient access to libraries of diversified sulfonamides.

Flow Chemistry: Continuous flow synthesis provides enhanced safety, scalability, and control over reaction parameters for sulfonamide production. google.com The synthesis of sulfonyl chlorides from thiols or disulfides, which can be highly exothermic, is rendered safer in a flow reactor due to superior heat management. nih.gov Subsequent reaction with amines to form the final sulfonamide product can also be integrated into a continuous flow process, allowing for automated and efficient production with minimal waste. google.comuomustansiriyah.edu.iq

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce environmental impact. youtube.com

Solvent-Free and Aqueous Synthesis: Mechanosynthesis, using techniques like ball-milling, offers a solvent-free route to sulfonamides, minimizing solvent waste. nih.gov Additionally, methods have been developed for conducting the sulfonylation of amines in water, which is an environmentally benign solvent. libretexts.org

Catalysis: The use of recyclable catalysts, such as nano-ruthenium supported on magnetite, has been reported for the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. nih.gov This avoids the use of stoichiometric reagents and simplifies purification.

Summary of Advanced and Green Synthetic Techniques
TechniqueKey Advantage(s)Applicable Step(s)
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSulfonyl chloride + amine coupling
Flow ChemistryEnhanced safety, scalability, process controlSulfonyl chloride formation, sulfonamide synthesis
MechanosynthesisSolvent-free conditions, reduced wasteSulfonyl chloride formation, amination
Aqueous SynthesisUse of environmentally benign solvent (water)Sulfonyl chloride + amine coupling

Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 3 Methoxybenzene 1 Sulfonamide and Its Analogues

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the chemical reactivity of sulfonamide derivatives. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Benzenesulfonamide (B165840) Analogues Note: The following data are illustrative examples for analogous compounds, calculated using DFT methods.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Benzenesulfonamide-7.25-0.856.40Low
4-Nitrobenzenesulfonamide-8.10-2.505.60High
4-Aminobenzenesulfonamide (Sulfanilamide)-6.50-0.506.00Moderate
4-Methoxybenzenesulfonamide-6.80-0.606.20Moderate-Low

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule's surface. mkjc.in It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. mkjc.innih.gov The MEP surface is color-coded: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral potential.

In 2-Fluoro-3-methoxybenzene-1-sulfonamide, the most negative potential (red) is expected to be localized on the oxygen atoms of the sulfonyl group and, to a lesser extent, the fluorine atom, making these sites prime for hydrogen bond donation or interaction with electrophiles. nih.govacs.org Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the sulfonamide group (-NH2), indicating their acidic nature and ability to act as hydrogen bond donors. nih.gov This analysis is critical for predicting how the molecule will orient itself when approaching a biological target or other molecules. mkjc.in

The biological activity of flexible molecules like sulfonamides is often dictated by their three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For substituted benzenesulfonamides, two primary conformations are often considered: one where the S-N bond is nearly perpendicular to the benzene (B151609) ring, and another where the amino group is either staggered or eclipsing the sulfonyl group. nih.gov

Furthermore, certain sulfonamides can exist in different tautomeric forms. A significant equilibrium for N-heterocyclic arenesulfonamides is the sulfonamide-sulfonimide tautomerism. rsc.orgnih.goviucr.orgresearchgate.net While the sulfonamide form (R-SO2-NH-R') is generally favored, the sulfonimide form (R-SO(=NH)-OH-R') can become more prevalent depending on the molecular structure and solvent environment. rsc.orgrsc.org Theoretical calculations show that the energy difference between these tautomers is often small, and an increase in solvent polarity can shift the equilibrium towards the sulfonimide form. rsc.orgresearchgate.netrsc.org

Table 2: Tautomeric Preferences of Sulfonamides in Different Environments Note: Data based on general findings for N-heterocyclic arenesulfonamides.

Tautomeric FormGas Phase StabilityPolar Solvent StabilityKey Feature
Sulfonamide Generally more stable (lower energy) rsc.orgresearchgate.netLess favored as polarity increases rsc.orgContains R-SO2-NH-R' group
Sulfonimide Generally less stable (higher energy) rsc.orgresearchgate.netMore favored as polarity increases rsc.orgContains R-SO(=NH)-OH-R' group

The acid dissociation constant (pKa) is a critical physicochemical property that influences a drug's absorption, distribution, and target-binding affinity. The sulfonamide group (-SO2NH2) is acidic, and its pKa can be modulated by the electronic effects of other substituents on the aromatic ring. nih.gov Quantum chemical methods can accurately predict aqueous pKa values, often by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. nih.gov

Recent studies have shown strong linear correlations between calculated equilibrium bond lengths within the sulfonamide group and their experimental pKa values. chemrxiv.orgrsc.orgrsc.org For instance, electron-withdrawing groups (like fluorine) generally increase the acidity of the sulfonamide proton, leading to a lower pKa, while electron-donating groups (like methoxy) have the opposite effect. nih.govresearchgate.net Predicting the pKa of this compound is essential for understanding its ionization state at physiological pH.

Table 3: Predicted pKa Values for Various Substituted Benzenesulfonamides Note: Illustrative values based on computational models and experimental data for analogous compounds.

CompoundSubstituent EffectPredicted pKa
BenzenesulfonamideNeutral~10.1
4-NitrobenzenesulfonamideStrong electron-withdrawing~6.5
4-ChlorobenzenesulfonamideElectron-withdrawing~9.2
4-MethylbenzenesulfonamideWeak electron-donating~10.5
4-MethoxybenzenesulfonamideElectron-donating~10.7

Molecular Dynamics Simulations: Conformational Dynamics and Solvent Effects

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is used to study the conformational flexibility of this compound, the stability of its different conformers, and the influence of the surrounding solvent. peerj.com

Simulations can reveal how the molecule behaves in an aqueous environment, showing how water molecules interact with the polar sulfonamide group and other functional groups. These solvent interactions can be critical, sometimes mediating a switch between different stable conformations of the drug. rsc.org For example, a single water molecule can alter the conformational preference of a sulfonamide by forming stabilizing hydrogen bonds. rsc.org MD simulations are also essential for understanding how a ligand adapts its shape upon binding to a protein and for calculating binding free energies. peerj.com

Molecular Docking Studies: Predictive Binding to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov For sulfonamide analogues, a primary and well-studied biological target is the enzyme family of carbonic anhydrases (CAs). researchgate.netijnrd.orgnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the enzyme. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), and the predicted binding pose reveals key intermolecular interactions, such as:

Coordination: The sulfonamide group's nitrogen atoms coordinate with the zinc ion (Zn2+) present in the active site of carbonic anhydrases. ijnrd.org

Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the NH2 group form hydrogen bonds with amino acid residues in the active site, such as threonine. ijnrd.org

Hydrophobic Interactions: The benzene ring and its substituents (fluoro, methoxy) can form van der Waals and hydrophobic interactions with non-polar residues in the binding pocket. peerj.com

Docking studies allow for the virtual screening of numerous analogues, helping to prioritize compounds with the highest predicted affinity and selectivity for a specific biological target before they are synthesized. semanticscholar.orgnih.govnih.gov

Table 4: Example Molecular Docking Results of Sulfonamide Analogues against Human Carbonic Anhydrase II (hCA II) Note: Data are representative and derived from studies on similar sulfonamide inhibitors.

LigandDocking Score (kcal/mol)Key Interacting Residues (hCA II)Observed Interactions
Acetazolamide (Standard)-8.5His94, His96, His119, Thr199, Thr200Zn2+ coordination, H-bonds
Benzenesulfonamide-6.2His94, His96, Thr199Zn2+ coordination, H-bonds
4-Carboxybenzenesulfonamide-7.8His94, His96, Thr199, Gln92Zn2+ coordination, H-bonds, salt bridge
4-Fluorobenzenesulfonamide-6.5His94, His96, Thr199, Leu198Zn2+ coordination, H-bonds, hydrophobic contact

Ligand-Protein Interaction Profiling and Scoring

The initial step in understanding the potential of a compound like this compound is to profile its interaction with a target protein and to score the affinity of this binding. Molecular docking is a primary tool for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For sulfonamide-based inhibitors, a key interaction is the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the active site of metalloenzymes such as carbonic anhydrases. This interaction is a cornerstone of their inhibitory mechanism. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with conserved amino acid residues, such as the backbone amide of Thr199 in human carbonic anhydrase II (hCA II), further anchoring the inhibitor in the active site.

The scoring of these interactions is performed using various scoring functions that estimate the binding free energy. These functions take into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. For instance, in studies of fluorinated benzenesulfonamides binding to carbonic anhydrase II, thermodynamic parameters have been partitioned to different structural interactions, with the Zn(II) cofactor-sulfonamide bond contributing approximately 65% of the free energy of binding. Hydrogen bonds and contacts between the phenyl ring and the protein account for about 10% and 25%, respectively .

Molecular docking studies on various substituted benzenesulfonamides have revealed that the binding affinities can be quantified by docking scores, which often correlate with experimentally determined inhibitory activities (e.g., IC50 or Ki values) nih.gov. For a series of benzenesulfonamide derivatives containing a thiazolidinone moiety, a clear relationship was observed between more negative docking scores and better in vitro inhibitory activity against hCA II and hCA IX nih.gov.

While a specific docking score for this compound is not available, based on studies of analogous compounds, it is anticipated to exhibit a strong binding affinity for carbonic anhydrases, driven by the foundational sulfonamide-zinc interaction and supplemented by interactions of its substituted phenyl ring.

Identification of Key Binding Hotspots and Interaction Residues

The specific arrangement of substituents on the benzenesulfonamide ring plays a critical role in defining the interactions with amino acid residues in the binding pocket, thereby influencing both affinity and selectivity. For this compound, the ortho-fluoro and meta-methoxy groups are expected to engage with specific sub-pockets of the active site.

The Role of the Fluoro Substituent: The introduction of fluorine into a ligand can significantly alter its physicochemical properties, including acidity and lipophilicity, which in turn affects protein-ligand interactions. Fluorination of the benzenesulfonamide core has been shown to increase binding affinity for carbonic anhydrases nih.gov. An ortho-fluoro substituent, as in this compound, is positioned to interact with residues in the vicinity of the zinc ion and the "hydrophobic" half of the active site. In some fluorinated benzenesulfonamides, an ortho-fluoro group can lead to steric repulsion with residues like Val121 in hCA II, potentially influencing the orientation of the entire molecule within the active site nih.gov. However, fluorine can also participate in favorable interactions, such as orthogonal multipolar C–F···C=O interactions or interactions with hydrophobic residues.

The Role of the Methoxy (B1213986) Substituent: A meta-methoxy group is positioned to interact with the "hydrophilic" half of the active site. In a study on di-meta-substituted fluorinated benzenesulfonamides, the introduction of a methoxy group at the 5-position (meta to the sulfonamide) of a fluorinated benzenesulfonamide scaffold resulted in some of the most potent inhibitors of the tumor-associated isoform CAIX, with picomolar binding affinities acs.org. Crystal structures revealed that these substituents can occupy the hydrophilic pocket of the active site, forming interactions with residues such as Gln92. The methoxy group, with its potential for hydrogen bonding and favorable van der Waals contacts, can significantly enhance binding affinity.

Based on these observations, the key binding hotspots for this compound within the active site of a carbonic anhydrase are likely to include:

The Zinc Ion: Coordination of the sulfonamide nitrogen.

Thr199 and Thr200: Hydrogen bonding with the sulfonamide oxygens and potentially the methoxy group.

Hydrophobic Pocket (Val121, Phe131, Leu198): Interactions with the benzene ring and the fluoro substituent.

Hydrophilic Pocket (Gln92, Asn62, His64): Interactions with the methoxy group.

De Novo Design and Virtual Screening Applications for Novel Sulfonamide Structures

Computational chemistry offers powerful tools for the discovery of novel chemical entities through de novo design and virtual screening. These approaches are instrumental in exploring vast chemical spaces to identify promising new sulfonamide-based inhibitors.

De Novo Design: This computational strategy involves the generation of novel molecular structures from scratch, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a target's binding site. For sulfonamide inhibitors, de novo design algorithms can be seeded with the essential benzenesulfonamide scaffold that binds to the zinc ion. The algorithm then explores various substituents and their optimal placement on the aromatic ring to maximize interactions with the surrounding amino acid residues of the target protein. This approach has been conceptually applied in the design of carbonic anhydrase inhibitors, where novel "tails" are appended to the sulfonamide core to enhance isoform selectivity unifi.it. These tails are designed to exploit unique features of the active sites of different CA isoforms.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

Structure-Based Virtual Screening (SBVS): In SBVS, a library of compounds is docked into the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score). This method has been successfully used to identify novel sulfonamide inhibitors for various targets. For example, a virtual screening of FDA-approved sulfonamide-derived drugs was conducted to identify potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, the causative agent of Chagas disease acs.org. This study led to the identification of four sulfonylureas with trypanocidal activity. Similarly, virtual screening of compound libraries has been employed to discover novel antibacterial agents that target bacterial enzymes nih.govlifechemicals.com.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method uses the chemical structure of known active compounds to identify other molecules in a library with similar properties. Pharmacophore modeling, a common LBVS technique, defines the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model is then used as a query to search for molecules that match these spatial and chemical features.

The application of these computational methods continues to be a fruitful avenue for the discovery of novel sulfonamide structures with improved potency and selectivity for a wide range of therapeutic targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Role of Fluoro and Methoxy (B1213986) Substituents on Biological Activity and Selectivity

The presence of both fluoro and methoxy groups on the benzenesulfonamide (B165840) ring significantly modulates its physicochemical properties, which in turn affects its interaction with biological targets. researchgate.net

The fluoro group, owing to its high electronegativity and small size, can profoundly alter the electronic properties of the aromatic ring. mdpi.com It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The introduction of a fluorine atom can also increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. benthamscience.com Furthermore, fluorine can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity. mdpi.com The position of the fluorine atom is critical; for instance, ortho-fluorination on an aromatic ring has been noted to sometimes decrease antifungal activity in certain contexts. researchgate.net

The methoxy group (-OCH₃), in contrast, can be susceptible to metabolic demethylation. mdpi.com However, its replacement with a trifluoromethoxy group (-OCF₃) can enhance metabolic stability and lipophilicity. mdpi.comnih.gov While not present in the parent compound, this comparison highlights the metabolic liability the methoxy group can introduce. The methoxy group itself can influence receptor binding through hydrogen bond acceptance and by altering the conformation of the molecule. researchgate.net Studies on fluoroanisoles have shown that fluorination impacts the conformational preferences of the methoxy group, which can affect drug-receptor interactions. researchgate.net

Table 1: Physicochemical Properties of Key Substituents

SubstituentPropertyImpact on Molecular Properties
Fluoro (-F)ElectronegativityHigh (4.0 on Pauling scale), strong electron-withdrawing effect mdpi.com
Fluoro (-F)SizeSmall atomic radius (1.47 Å), similar to hydrogen (1.20 Å) mdpi.com
Fluoro (-F)LipophilicityIncreases lipophilicity, potentially enhancing membrane permeability researchgate.net
Methoxy (-OCH₃)Electronic EffectElectron-donating through resonance, weak electron-withdrawing inductive effect
Methoxy (-OCH₃)MetabolismCan be susceptible to oxidative demethylation by CYP450 enzymes mdpi.com
Methoxy (-OCH₃)Binding InteractionsCan act as a hydrogen bond acceptor

Impact of Sulfonamide Functional Group Modifications on Activity Profiles

The sulfonamide (-SO₂NH₂) functional group is a cornerstone of the biological activity of this class of compounds. It is known to be a zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors. ajchem-b.comajchem-b.com Modifications to this group can drastically alter the activity profile.

Replacing one of the oxygen atoms with an imidic nitrogen to form a sulfonimidamide, or both to form a sulfondiimidamide, presents opportunities to fine-tune the molecule's properties. acs.org These modifications can change the acidity, basicity, and hydrogen-bonding capabilities of the functional group. acs.org For example, supplementing sulfonamide derivatives with an electron-withdrawing group, like a nitro group, has been shown to increase their antibacterial activity. ajchem-b.com

Furthermore, derivatization of the sulfonamide nitrogen (N-substitution) is a common strategy in medicinal chemistry. Adding different substituents can modulate lipophilicity, introduce new interaction points with the target protein, and alter the pharmacokinetic properties of the parent compound. acs.orgnih.gov

Table 2: Effects of Sulfonamide Group Modifications on Biological Activity

ModificationStructural ChangePotential Impact on Activity
N-AlkylationAddition of alkyl groups to the sulfonamide nitrogenIncreases lipophilicity, alters hydrogen bonding, may improve oral bioavailability acs.orgnih.gov
Bioisosteric ReplacementReplacement of -SO₂NH₂ with sulfonimidamide or sulfondiimidamideModulates pKa, hydrogen bonding capacity, and steric profile acs.org
Incorporation into HeterocyclesThe sulfonamide nitrogen is part of a heterocyclic ringCan introduce new binding interactions and improve selectivity

Influence of Substituent Position and Steric Effects on Biological Potency

The relative positions of the fluoro, methoxy, and sulfonamide groups on the benzene (B151609) ring are critical determinants of biological potency. The specific 2-fluoro-3-methoxy substitution pattern creates a distinct steric and electronic environment that influences how the molecule fits into a biological target's binding site.

Studies on substituted benzenesulfonamides have demonstrated that the location of substituents can dictate isoform selectivity, for instance, in carbonic anhydrase inhibitors. nih.gov Bulky substituents at certain positions can introduce steric hindrance, preventing the molecule from binding to off-target isoforms while allowing favorable interactions with the intended target. acs.org For example, in the design of inhibitors for the Keap1-Nrf2 protein-protein interaction, 2-alkoxy or aryloxy substitutions were found to occupy a distinct binding pocket, enhancing potency. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For a molecule like 2-Fluoro-3-methoxybenzene-1-sulfonamide, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For aryl sulfonamide derivatives, pharmacophore models have been developed that often highlight the importance of the sulfonamide group for hydrogen bonding interactions. nih.govresearchgate.net A typical five-point pharmacophore hypothesis for this class of compounds might include two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net The benzene ring serves as a hydrophobic core and a scaffold to correctly orient the other functional groups. The fluoro and methoxy substituents would contribute to the hydrophobic and electronic character of specific regions of the pharmacophore. Such models are invaluable for virtual screening of compound libraries to identify new potential drug candidates with similar activity profiles. nih.gov

Table 3: Common Pharmacophoric Features in Sulfonamide Derivatives

Pharmacophoric FeatureCorresponding Functional GroupRole in Binding
Hydrogen Bond DonorSulfonamide N-HForms hydrogen bonds with acceptor groups on the target protein nih.gov
Hydrogen Bond AcceptorSulfonamide O=S=O, Methoxy oxygenForms hydrogen bonds with donor groups on the target protein researchgate.net
Aromatic RingBenzene ringParticipates in hydrophobic and π-π stacking interactions researchgate.net
Hydrophobic FeatureBenzene ring, Fluoro groupOccupies hydrophobic pockets in the binding site nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.eg For benzenesulfonamide derivatives, QSAR studies have been successfully employed to predict their efficacy as, for example, carbonic anhydrase inhibitors or anticancer agents. nih.govnih.govmdpi.com

In a QSAR study, various molecular descriptors are calculated for a set of molecules, including electronic (e.g., electrophilicity), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. nih.govekb.eg These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds. For instance, a QSAR model for benzenesulfonamide-based carbonic anhydrase inhibitors found that hydrophobic parameters were crucial for accurately modeling binding constants. nih.gov

Mechanistic Insights into Biological Interactions and Target Modulation

Inhibition Mechanisms of Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, II, IV, IX, XII)

While specific inhibitory data for 2-Fluoro-3-methoxybenzene-1-sulfonamide against carbonic anhydrase (CA) isoforms is not documented, the primary sulfonamide group is a well-established zinc-binding group responsible for the inhibition of this enzyme class. The general mechanism of inhibition by aromatic sulfonamides is well-understood and provides a framework for its potential action.

The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The sulfonamide group of inhibitors, such as those in the benzenesulfonamide (B165840) class, directly interacts with this catalytic zinc ion. nih.gov The sulfonamide moiety (-SO₂NH₂) deprotonates to the anionic form (-SO₂NH⁻), which then coordinates to the Zn²⁺ ion, displacing the zinc-bound water/hydroxide. This binding prevents the enzyme from carrying out its physiological function of reversibly hydrating carbon dioxide. nih.gov

There are at least 15 known human CA isoforms, and achieving selective inhibition is a key goal in drug design to minimize off-target effects. nih.gov The selectivity of sulfonamide inhibitors for different CA isoforms is determined by the interactions between the inhibitor's tail (the part of the molecule not directly binding to the zinc ion) and the amino acid residues lining the active site cavity. These residues vary among the different isoforms, offering opportunities for selective targeting.

For instance, cytosolic isoforms like hCA I and hCA II are often inhibited by a wide range of sulfonamides. nih.gov In contrast, tumor-associated isoforms such as hCA IX and XII, which are important targets in cancer therapy, can be selectively inhibited by sulfonamides with specific structural features that exploit differences in their active site architecture. nih.gov Factors such as the substitution pattern on the benzene (B151609) ring of benzenesulfonamides can significantly influence isoform selectivity. The presence, position, and nature of substituents (like the fluoro and methoxy (B1213986) groups in this compound) can lead to favorable or unfavorable interactions with specific amino acid residues in the active site of one isoform over another. For example, some studies have shown that perfluorination of the benzene ring can increase the acidity of the sulfonamide group, potentially altering binding affinity. nih.gov

Modulation of Voltage-Gated Sodium Channels (e.g., NaV1.1, NaV1.6)

There is no available scientific literature describing the interaction of this compound with voltage-gated sodium channels (NaVs). However, the aryl sulfonamide scaffold is present in some known NaV inhibitors.

Voltage-gated sodium channels are large transmembrane proteins responsible for the rising phase of action potentials in excitable cells. nih.gov Certain aryl sulfonamide-based compounds have been identified as inhibitors of specific NaV isoforms. These compounds often bind to the voltage-sensing domain (VSD) of the channel, rather than the pore. This interaction can stabilize the inactivated state of the channel, thereby reducing neuronal excitability. For example, some selective inhibitors of NaV1.6, a key sodium channel in the central nervous system, are aryl sulfonamides. nih.gov These inhibitors show a preference for the inactivated state of the channel, a mechanism that can lead to a reduction in the firing of excitatory neurons. nih.gov

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT7) and Phosphodiesterases (e.g., PDE4B, PDE10A)

No studies have been published that investigate the interaction of this compound with serotonin receptors or phosphodiesterases. However, the broader class of aryl sulfonamides has been explored in the context of these targets.

The aryl sulfonamide moiety is a versatile pharmacophore found in ligands for various receptors. For example, some compounds with an aryl sulfonamide group have been shown to act as antagonists at the 5-HT6 and 5-HT7 serotonin receptors, which are targets for cognitive and mood disorders. nih.gov The specific substitution pattern on the aryl ring is critical for affinity and selectivity. For instance, substitutions at the ortho, meta, and para positions of a phenyl ring in certain chemical series can influence binding affinity to the 5-HT1A receptor. acs.org

Similarly, various chemical scaffolds have been developed as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. While there is no direct evidence linking this compound to PDE inhibition, the development of selective inhibitors for isoforms like PDE4 and PDE10 is an active area of research for inflammatory and neurological disorders. nih.govnih.gov

Engagement with Other Enzymatic Pathways (e.g., ALS enzyme in plants, Kas-A enzyme)

While specific studies on the direct interaction of this compound with various enzymatic pathways are not extensively documented in publicly available literature, the broader class of sulfonamides is well-known for its engagement with key enzymes in different organisms. This provides a basis for understanding the potential biological interactions of this particular compound.

In the realm of antimicrobial research, sulfonamides have been investigated as inhibitors of the β-ketoacyl-acyl carrier protein synthase A (KasA) enzyme. KasA is essential for the synthesis of mycolic acids, which are crucial components of the cell wall in Mycobacterium tuberculosis. nih.govnih.gov The inhibition of KasA disrupts the formation of the cell wall, leading to bacterial cell death. Various sulfonamide derivatives have been designed and studied for their ability to bind to the acyl channel of the KasA enzyme, demonstrating the potential for this class of compounds to interact with fatty acid synthesis pathways. nih.gov While this specific interaction is relevant to antibacterial activity, it highlights the versatility of the sulfonamide scaffold in targeting different enzymatic systems.

The following table summarizes the enzymatic pathways known to be modulated by sulfonamide compounds and the potential role of this compound.

Enzymatic PathwayTarget EnzymeOrganism(s)General Effect of Sulfonamide InhibitionPotential Relevance for this compound
Branched-Chain Amino Acid BiosynthesisAcetolactate Synthase (ALS)PlantsInhibition of valine, leucine, and isoleucine synthesis, leading to plant death. researchgate.netumn.eduPotential for herbicidal activity through ALS inhibition.
Mycolic Acid Biosynthesisβ-ketoacyl-acyl carrier protein synthase A (KasA)Mycobacterium tuberculosisDisruption of cell wall synthesis, leading to antibacterial effect. nih.govnih.govDemonstrates the broader potential for enzyme inhibition, though direct antibacterial action is not its primary focus in an agrochemical context.

Molecular Basis of Agrochemical Action, such as Herbicidal Properties

The agrochemical action of many sulfonamide-based compounds lies in their ability to function as potent and selective herbicides. nih.gov The molecular basis for this herbicidal activity is predominantly centered on the inhibition of the acetolactate synthase (ALS) enzyme, as previously mentioned. ucanr.edunih.gov

The herbicidal properties of sulfonamides stem from their structural mimicry of the enzyme's natural substrate. biorxiv.orgbiorxiv.org This allows the sulfonamide molecule to bind to the active site of the ALS enzyme, forming a stable complex that prevents the enzyme from carrying out its normal catalytic function. researchgate.net The consequence of this enzymatic blockage is a cascade of metabolic disruptions within the plant.

Detailed research findings on the herbicidal action of related sulfonamides indicate the following key steps:

Uptake and Translocation: Herbicides of this class are typically absorbed by the roots and foliage of plants and then translocated through the xylem and phloem to the growing points where the ALS enzyme is most active. ucanr.edu

Enzyme Inhibition: The sulfonamide molecule binds to a specific site on the ALS enzyme, leading to its inactivation. researchgate.net This binding is often highly specific, contributing to the herbicide's selectivity for certain plant species.

Amino Acid Depletion: The inhibition of ALS directly halts the production of valine, leucine, and isoleucine. nih.gov

Cessation of Growth: The lack of these essential amino acids leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of the plant. ucanr.edu

Phytotoxicity and Plant Death: Over time, the continued disruption of protein synthesis and other metabolic processes results in the characteristic symptoms of herbicide damage, such as chlorosis, necrosis, and ultimately, the death of the susceptible plant. ucanr.edu

The specific substitutions on the benzene ring of this compound, namely the fluoro and methoxy groups, are likely to play a significant role in its binding affinity and selectivity for the target enzyme. These groups can influence the electronic properties and conformation of the molecule, which in turn affects how it interacts with the amino acid residues in the active site of the ALS enzyme.

The table below outlines the molecular basis of the herbicidal action of sulfonamides.

StepDescriptionKey Molecular Interaction
1. Absorption and TransportThe compound is taken up by the plant's roots and leaves and transported to areas of active growth.Passive and active transport mechanisms within the plant's vascular system.
2. Enzyme BindingThe sulfonamide molecule binds to the active site of the acetolactate synthase (ALS) enzyme.Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the inhibitor and amino acid residues in the enzyme's active site.
3. Inhibition of Amino Acid SynthesisThe binding of the sulfonamide prevents the enzyme from synthesizing the branched-chain amino acids valine, leucine, and isoleucine. nih.govThe inhibitor physically blocks the substrate from accessing the catalytic site of the enzyme.
4. Disruption of Protein SynthesisThe deficiency of essential amino acids halts the production of proteins necessary for cell growth and function.Ribosomes are unable to complete protein synthesis without the required amino acid building blocks.
5. Plant DemiseThe cessation of growth and metabolic disruption leads to the death of the plant.Systemic failure of cellular processes.

Advanced Research Applications and Future Directions

Role as Chemical Probes for Elucidating Biological Pathway Mechanisms

A chemical probe is a small molecule that selectively interacts with a specific protein or biological target, enabling the study of its function within a biological system. The structural characteristics of 2-Fluoro-3-methoxybenzene-1-sulfonamide make it a candidate for development as a chemical probe. The sulfonamide functional group is a well-established pharmacophore known to interact with various enzymes, including carbonic anhydrases and kinases. ajchem-b.comnih.gov The presence and positioning of the fluorine and methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

The fluorine atom, with its high electronegativity and ability to form strong bonds, can modulate the acidity of the sulfonamide NH group, potentially enhancing its binding to target proteins. tandfonline.com Furthermore, fluorine can serve as a useful label for 19F NMR spectroscopy, a powerful technique for studying drug-protein interactions and in vivo imaging. The methoxy group can influence the compound's solubility and metabolic stability, and its orientation can provide specific steric and electronic interactions within a protein's binding pocket.

While direct studies on this compound as a chemical probe are not yet available, the broader class of sulfonamides has been instrumental in understanding various biological pathways. By systematically modifying the core structure of this compound and evaluating its interactions with a panel of biological targets, researchers could develop highly selective probes to investigate the roles of specific enzymes in health and disease.

Scaffold for the Design of Targeted Therapeutic and Agrochemical Agents

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry and agrochemical design, forming the basis for a wide range of approved drugs and agricultural products. nih.govbohrium.comcitedrive.com The versatility of this scaffold allows for the introduction of various substituents to optimize biological activity, selectivity, and physicochemical properties. This compound represents a valuable starting point for the design of new targeted agents.

Therapeutic Agents:

The sulfonamide moiety is a key feature in numerous therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. ajchem-b.com The specific substitution pattern of this compound could be exploited to develop inhibitors for specific enzyme targets. For example, substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases, some of which are overexpressed in tumors, making them attractive targets for cancer therapy. acs.orgnih.gov The fluoro and methoxy substituents can be modified to enhance selectivity for tumor-associated carbonic anhydrase isoforms, potentially leading to more effective and less toxic anticancer drugs.

Furthermore, the sulfonamide scaffold has been utilized in the design of inhibitors for other enzyme families, such as kinases and proteases, which are implicated in a variety of diseases. citedrive.com The unique electronic and steric properties conferred by the 2-fluoro and 3-methoxy substitution could guide the design of novel inhibitors with improved potency and selectivity.

Agrochemical Agents:

Fluorinated sulfonamide derivatives have found significant applications in the agrochemical industry as herbicides, fungicides, and insecticides. nih.govdntb.gov.ua The inclusion of fluorine can enhance the biological activity and metabolic stability of these compounds. mdpi.com For instance, some sulfonamide-based herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid biosynthesis in plants but not in animals.

The this compound scaffold could be functionalized to create new agrochemicals with improved efficacy and environmental profiles. The specific substitution pattern may influence the compound's spectrum of activity against different weeds, fungi, or insect pests, as well as its soil mobility and persistence.

Below is an interactive data table summarizing the potential applications of this compound as a scaffold.

Application AreaTarget ClassPotential Therapeutic/Agrochemical Use
TherapeuticsCarbonic AnhydrasesAnticancer, Antiglaucoma
TherapeuticsKinasesAnti-inflammatory, Anticancer
TherapeuticsProteasesAntiviral, Antibacterial
AgrochemicalsAcetolactate Synthase (ALS)Herbicide
AgrochemicalsVarious Fungal/Insect EnzymesFungicide, Insecticide

Exploration of Polymorphism in Sulfonamide Derivatives and its Impact on Biological Activity

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the development of pharmaceuticals and agrochemicals. researchgate.netacs.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which in turn can significantly impact their biological activity and therapeutic efficacy.

While there is no specific research on the polymorphism of this compound, studies on other substituted benzenesulfonamides have revealed a rich polymorphic landscape. researchgate.net The presence of functional groups capable of forming hydrogen bonds, such as the sulfonamide group, often leads to the formation of different hydrogen-bonding motifs (e.g., dimers, chains), resulting in different crystal packing arrangements. researchgate.net The fluorine and methoxy substituents in this compound can also participate in various non-covalent interactions, further influencing the crystal packing and the likelihood of polymorphism.

A systematic investigation into the crystallization of this compound from different solvents and under various conditions could lead to the discovery of multiple polymorphic forms. Characterization of these polymorphs using techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy would be essential. Subsequent evaluation of the biological activity of each polymorph would provide valuable insights into the structure-property relationships and inform the selection of the optimal solid form for development.

Emerging Methodologies in Sulfonamide Research and Development

The field of sulfonamide research is continually evolving, with new synthetic methods and computational tools accelerating the discovery and development of novel compounds. cbijournal.comresearchgate.net

Synthetic Methodologies:

Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. cbijournal.com However, recent years have seen the emergence of more efficient and sustainable synthetic strategies. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/sulfonamidation, and flow chemistry approaches. bohrium.comthieme-connect.comtandfonline.com These modern methods offer advantages such as milder reaction conditions, broader substrate scope, and improved yields, facilitating the rapid synthesis of diverse libraries of sulfonamide derivatives for biological screening. The synthesis of this compound and its analogs would benefit from the application of these advanced techniques.

Computational Approaches:

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are playing an increasingly important role in sulfonamide drug discovery. nih.govnih.gov These computational tools can be used to:

Predict the binding mode of sulfonamide derivatives to their target proteins.

Identify key structural features required for biological activity.

Design new compounds with improved potency and selectivity.

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates.

Applying these computational approaches to this compound could guide its optimization as a therapeutic or agrochemical agent, reducing the time and cost associated with experimental studies.

Opportunities for Interdisciplinary Research and Compound Optimization

The full potential of this compound can be best realized through interdisciplinary collaboration. A synergistic approach involving synthetic chemists, medicinal chemists, computational chemists, biologists, and pharmacologists is crucial for the successful development of this compound.

Synthetic chemists can develop efficient and scalable routes to synthesize this compound and a diverse range of its derivatives.

Computational chemists can use molecular modeling techniques to guide the design of new analogs with enhanced properties.

Biologists can perform in vitro and in vivo studies to evaluate the biological activity of the synthesized compounds and elucidate their mechanisms of action.

Medicinal chemists and pharmacologists can analyze the structure-activity relationships and optimize the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

Through such a collaborative effort, the promising scaffold of this compound can be systematically optimized to generate novel chemical probes, therapeutic agents, or agrochemicals with significant scientific and commercial value. The journey from a relatively unexplored molecule to a valuable tool or product requires a concerted effort across multiple scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-methoxybenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically begins with 2-fluoro-3-methoxybenzenesulfonyl chloride as a precursor. Key steps involve nucleophilic substitution of the sulfonyl chloride group with ammonia under controlled alkaline conditions (e.g., aqueous NH₃ or NH₄OH). Optimization variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Multi-modal characterization is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, fluorine at C2). Fluorine’s deshielding effect (~δ 120–130 ppm in ¹⁹F NMR) distinguishes positional isomers .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and torsional strain between sulfonamide and methoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₈FNO₃S; calc. 205.21 g/mol) .

Q. What are the common reactivity patterns of this compound in organic transformations?

Methodological Answer: The compound exhibits three reactive sites:

Sulfonamide group : Participates in alkylation/acylation (e.g., with acetyl chloride in pyridine) to form N-substituted derivatives .

Fluorine atom : Undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under Pd catalysis .

Methoxy group : Demethylation with BBr₃ yields phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase IX). The sulfonamide moiety often anchors to Zn²⁺ in active sites .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .

Q. How should researchers address contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions often arise from assay conditions or isomer interference:

  • Control Experiments : Test positional isomers (e.g., 2-Fluoro-4-methoxy analogs) to isolate structure-activity relationships .
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to rule out batch variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) to identify outliers .

Q. What strategies enable the study of structure-activity relationships (SAR) for sulfonamide derivatives?

Methodological Answer:

  • Positional Scanning : Synthesize analogs with substituents at C2, C3, and C4 to map electronic/steric effects .
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide’s H-bond donors) using Schrödinger’s Phase .
  • In Vivo Profiling : Compare pharmacokinetics (e.g., logP, t₁/₂) of derivatives to optimize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.